molecular formula C12H17NO2 B14646705 Hexananilide, 3'-hydroxy- CAS No. 55791-90-7

Hexananilide, 3'-hydroxy-

Cat. No.: B14646705
CAS No.: 55791-90-7
M. Wt: 207.27 g/mol
InChI Key: RCZJWCZIRXWIOU-UHFFFAOYSA-N
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Description

3'-Hydroxyhexananilide (CAS: 55791-90-7), also known as N-(3-hydroxyphenyl)hexanamide, is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 3-hydroxyphenyl group. This compound is structurally classified within the anilide family, where the hydroxyl group at the 3' position on the aromatic ring may influence its physicochemical properties, such as solubility and hydrogen-bonding capacity .

Properties

CAS No.

55791-90-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-hydroxyphenyl)hexanamide

InChI

InChI=1S/C12H17NO2/c1-2-3-4-8-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15)

InChI Key

RCZJWCZIRXWIOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexananilide, 3’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with aniline in the presence of a base such as pyridine. The resulting hexananilide can then be hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to introduce the hydroxy group at the 3’ position .

Industrial Production Methods: Industrial production of Hexananilide, 3’-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 3'-hydroxyhexananilide undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an aniline derivative:

RCONHR +H2OH+ or OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{RCOOH}+\text{H}_2\text{NR }

Key Findings:

  • Acidic Hydrolysis : Proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

  • Basic Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile (OH\text{OH}^-
    ) to cleave the amide bond .

ConditionReagentProduct
Acidic (HCl, H2_2
O, Δ)H3_3
O+^+
Hexanoic acid + 3-hydroxyaniline
Basic (NaOH, H2_2
O, Δ)OH^-
Sodium hexanoate + 3-hydroxyaniline

Oxidation Reactions

The 3'-hydroxyl group is susceptible to oxidation. Common oxidants convert it to a ketone or carboxylic acid, depending on reaction conditions:

RCH2OHOxidantRCHOStrong OxidantRCOOH\text{RCH}_2\text{OH}\xrightarrow[\text{Oxidant}]{}\text{RCHO}\xrightarrow[\text{Strong Oxidant}]{}\text{RCOOH}

Key Findings:

  • Mild Oxidants (e.g., PCC) : Yield a ketone without further oxidation.

  • Strong Oxidants (e.g., KMnO4_4
    )
    : Fully oxidize the alcohol to a carboxylic acid .

OxidantConditionProduct
PCCDCM, rt3'-ketohexananilide
KMnO4_4
H2_2
O, Δ3'-carboxyhexananilide

Substitution Reactions

The hydroxyl group can participate in nucleophilic substitution or esterification:

Esterification

Reacts with acyl chlorides or anhydrides:

R OH+R COClR O CO R +HCl\text{R OH}+\text{R COCl}\rightarrow \text{R O CO R }+\text{HCl}

ReagentProduct
Acetic anhydride3'-acetoxyhexananilide

Alkylation

Deprotonation with a base (e.g., NaH) enables reaction with alkyl halides:

R OH+R XBaseR O R +X\text{R OH}+\text{R X}\xrightarrow{\text{Base}}\text{R O R }+\text{X}^-

ReagentProduct
CH3_3
I3'-methoxyhexananilide

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (due to the hydroxyl group) may undergo substitution with electrophiles:

ReactionReagentProduct
NitrationHNO3_3
, H2_2
SO4_4
3'-hydroxy-5-nitrohexananilide
SulfonationH2_2
SO4_4
, SO3_3
3'-hydroxy-5-sulfohexananilide

Complexation and Hydrogen Bonding

The hydroxyl group can form hydrogen bonds or coordinate with metal ions, altering reactivity . For example:

  • Metal Chelation : Binds to Fe3+^{3+}
    or Cu2+^{2+}
    , potentially stabilizing intermediates in oxidation reactions .

Case Study: Reaction with Alkyllithium Reagents

Analogous to , treatment of hydroxy-substituted amides with alkyllithium reagents (e.g., s-BuLi) may lead to unexpected products via deprotonation and rearrangement:

  • Observed Outcome : Formation of indanone derivatives or ring-opened products, depending on steric and electronic factors .

Photochemical and Thermal Degradation

Under UV light or heat, the compound may undergo:

  • Norrish-Type Reactions : Cleavage of the amide bond or hydroxyl group .

  • Decarboxylation : If oxidized to a carboxylic acid, loss of CO2_2
    may occur .

Notes:

  • Stability in solution is pH-dependent; the hydroxyl group increases susceptibility to oxidation in basic media .

  • Reaction with organometallic reagents (e.g., Grignard) may require protection of the hydroxyl group .

  • Environmental factors (e.g., humidity, light) significantly influence degradation pathways .

Scientific Research Applications

Hexananilide, 3’-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Hexananilide, 3’-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

2.1. Hexananilide Derivatives

3'-Hydroxyhexananilide belongs to a broader class of hexananilides, which exhibit structural variations in substituent groups. Key derivatives include:

  • Hexananilide, 4'-sulfanilyl : The sulfonamide group introduces strong hydrogen-bonding and acidic properties, likely increasing solubility in polar solvents—a contrast to the hydroxyl group in 3'-hydroxyhexananilide .
2.2. β-Hydroxy-β-Aryl Propanoic Acids

Aryl propanoic acids, such as β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs), share a hydroxylated aromatic system but differ in their carboxylic acid backbone. Key findings from include:

  • Anti-inflammatory activity : These compounds exhibit ED50 values ranging from 15–127 µmol/kg in rat models, outperforming ibuprofen (51.7 µmol/kg) in some cases.
  • COX-2 binding : Molecular docking studies reveal hydrogen bonding and π–π interactions with COX-2, driven by hydroxyl and aryl groups .
2.3. Sesquiterpenoids with Hydroxy/Acyloxy Substituents

Natural sesquiterpenoids, such as angulatin A and dihydroagarofurans (), feature complex polyhydroxylated and acylated structures. For example:

  • 1β-Acetoxy-8α,13-di-isobutanoyloxy-...-dihydroagarofuran (Compound 4): Multiple hydroxyl and ester groups enhance solubility and enable diverse biological activities (e.g., antifungal, cytotoxic) .

Comparison with 3'-Hydroxyhexananilide: The singular hydroxyl group in 3'-hydroxyhexananilide limits its structural complexity compared to sesquiterpenoids. However, its synthetic accessibility and tunable substituents offer advantages in drug design for targeted applications.

2.4. β-Hydroxy-α-Amino Acids

β-Hydroxy-α-amino acids (e.g., 4-hydroxy-L-threonine) are chiral building blocks in antibiotics (e.g., vancomycin) and enzyme inhibitors. Their biological activity stems from hydroxyl and amino groups enabling chelation or transition-state mimicry .

Comparison with 3'-Hydroxyhexananilide: Unlike these amino acids, 3'-hydroxyhexananilide lacks a chiral center and amino functionality, suggesting divergent mechanisms. However, the hydroxyl group may still participate in hydrogen bonding, akin to β-hydroxy interactions in natural products.

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